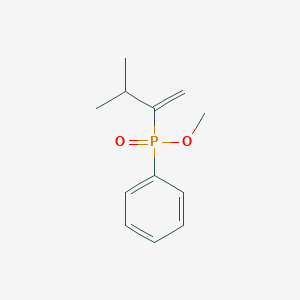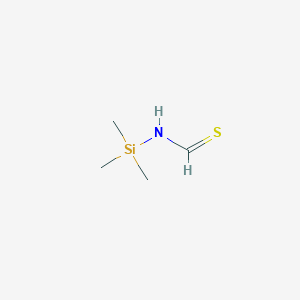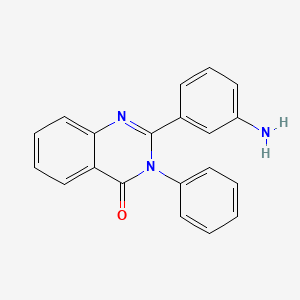![molecular formula C18H38S2 B14615420 2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane CAS No. 58712-15-5](/img/structure/B14615420.png)
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups and a disulfide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane typically involves the reaction of 2,2,4,4-tetramethylpentane-3-thiol with a suitable oxidizing agent to form the disulfide bond. Common oxidizing agents used in this reaction include iodine or hydrogen peroxide under controlled conditions to ensure the formation of the desired disulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would typically include the careful control of temperature, pressure, and reactant concentrations to ensure the efficient formation of the disulfide bond.
化学反応の分析
Types of Reactions
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Reaction Conditions: Controlled temperature and pH to ensure selective reactions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Corresponding thiols.
科学的研究の応用
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its potential role in protein folding and stability due to its disulfide linkage.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizing agent for therapeutic proteins.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane primarily involves the formation and cleavage of the disulfide bond. This bond plays a crucial role in the compound’s reactivity and stability. The disulfide bond can undergo redox reactions, which are essential in various biochemical processes, including protein folding and stabilization.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: Known for its use as a solvent and intermediate in organic synthesis.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Used as a monomer for polymer synthesis.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: Studied for its unique spectroscopic properties due to the lack of intermolecular hydrogen bonding.
Uniqueness
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane is unique due to its disulfide linkage, which imparts distinct chemical reactivity and potential applications in various fields. The presence of multiple tert-butyl groups also contributes to its steric hindrance and stability, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
58712-15-5 |
|---|---|
分子式 |
C18H38S2 |
分子量 |
318.6 g/mol |
IUPAC名 |
2,2,4,4-tetramethyl-3-(2,2,4,4-tetramethylpentan-3-yldisulfanyl)pentane |
InChI |
InChI=1S/C18H38S2/c1-15(2,3)13(16(4,5)6)19-20-14(17(7,8)9)18(10,11)12/h13-14H,1-12H3 |
InChIキー |
YDEMTBDOHMUGNV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C(C)(C)C)SSC(C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)

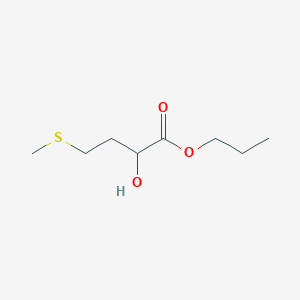
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
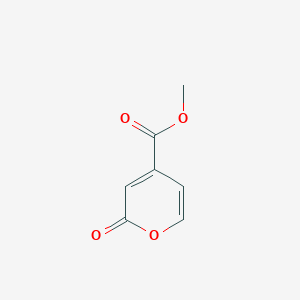
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
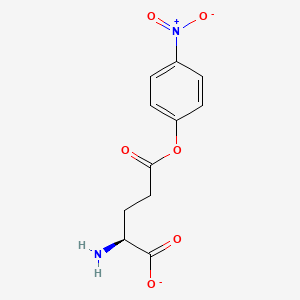
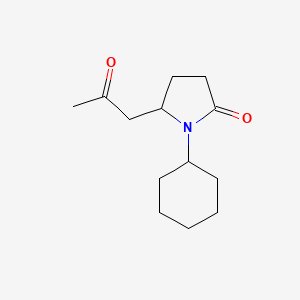
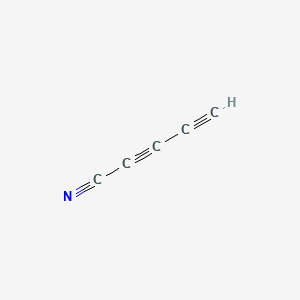
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
